3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
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Overview
Description
3-(1-Phenylprop-1-en-2-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family It is characterized by the presence of an isoxazole ring fused with a phenylprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-phenylprop-1-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of 3-(1-Phenylprop-1-en-2-yl)isoxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylprop-1-en-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
3-(1-Phenylprop-1-en-2-yl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(1-Phenylprop-1-en-2-yl)pyrazole
- 3-(1-Phenylprop-1-en-2-yl)thiazole
- 3-(1-Phenylprop-1-en-2-yl)oxazole
Comparison: 3-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The isoxazole ring offers unique reactivity and stability, making it a valuable scaffold in various applications .
Properties
IUPAC Name |
3-(1-phenylprop-1-en-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFUFXPKRWWGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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